3-(Allyloxy)-2-chloropropyl dichlorophosphite
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Overview
Description
3-(Allyloxy)-2-chloropropyl dichlorophosphite is an organophosphorus compound that features both allyloxy and chloropropyl groups attached to a dichlorophosphite moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-2-chloropropyl dichlorophosphite typically involves the reaction of allyl alcohol with 2-chloropropyl dichlorophosphite. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include allyl alcohol and 2-chloropropyl dichlorophosphite, with the reaction often being catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxy)-2-chloropropyl dichlorophosphite can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The chloropropyl group can be reduced to form propyl derivatives.
Substitution: The chlorine atoms in the dichlorophosphite moiety can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides, while substitution of the chlorine atoms can result in various phosphite derivatives.
Scientific Research Applications
3-(Allyloxy)-2-chloropropyl dichlorophosphite has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Allyloxy)-2-chloropropyl dichlorophosphite involves its interaction with nucleophiles, leading to the substitution of chlorine atoms in the dichlorophosphite moiety. This substitution can result in the formation of various phosphite derivatives, which can further participate in different chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 3-(Allyloxy)-2-hydroxypropyl dichlorophosphite
- 3-(Allyloxy)-2-bromopropyl dichlorophosphite
- 3-(Allyloxy)-2-iodopropyl dichlorophosphite
Uniqueness
3-(Allyloxy)-2-chloropropyl dichlorophosphite is unique due to the presence of both allyloxy and chloropropyl groups, which provide distinct reactivity patterns. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
93940-08-0 |
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Molecular Formula |
C6H10Cl3O2P |
Molecular Weight |
251.5 g/mol |
IUPAC Name |
dichloro-(2-chloro-3-prop-2-enoxypropoxy)phosphane |
InChI |
InChI=1S/C6H10Cl3O2P/c1-2-3-10-4-6(7)5-11-12(8)9/h2,6H,1,3-5H2 |
InChI Key |
SXJJQLIDIMYMKV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(COP(Cl)Cl)Cl |
Origin of Product |
United States |
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